molecular formula C16H12O3 B12546345 7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one CAS No. 671234-76-7

7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one

Cat. No.: B12546345
CAS No.: 671234-76-7
M. Wt: 252.26 g/mol
InChI Key: JWFYTJREEKAYAK-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of coumarins, which are a group of naturally occurring lactones Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxy, methyl, or phenyl positions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to halogenated derivatives .

Scientific Research Applications

7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the phenyl group.

    7-Methoxy-4-methyl-2H-chromen-2-one: Similar structure but has a methoxy group instead of a hydroxy group.

    4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A derivative with an oxirane ring.

Uniqueness

7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

671234-76-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-9-14(18)19-16-12(10)7-8-13(17)15(16)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

JWFYTJREEKAYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C3=CC=CC=C3)O

Origin of Product

United States

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